molecular formula C11H5FeO4P B14283551 CID 71342401 CAS No. 138708-24-4

CID 71342401

Cat. No.: B14283551
CAS No.: 138708-24-4
M. Wt: 287.97 g/mol
InChI Key: PPRHZGBGOYVGKX-UHFFFAOYSA-N
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Description

CID 71342401 is a chemical compound identified as a constituent of CIEO (a plant-derived essential oil, though its full name is unspecified in the provided data). Its structural and analytical characteristics are detailed in Figure 1 of . Key features include:

  • Isolation and Quantification: Isolated via vacuum distillation of CIEO, with its content varying across fractions (Figure 1C). This suggests volatility-dependent separation, likely correlating with boiling points or molecular weight.
  • Analytical Data: Characterized using GC-MS (gas chromatography-mass spectrometry), with a total ion chromatogram (Figure 1B) and mass spectrum (Figure 1D) confirming its molecular ion and fragmentation pattern.

Properties

CAS No.

138708-24-4

Molecular Formula

C11H5FeO4P

Molecular Weight

287.97 g/mol

InChI

InChI=1S/C11H5O4P.Fe/c1-8-2-3-11(16(6-14)7-15)10(5-13)9(8)4-12;/h2-3H,1H3;

InChI Key

PPRHZGBGOYVGKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=C=O)C1=C=O)P(=C=O)=C=O.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 71342401 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

CID 71342401 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

CID 71342401 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of CID 71342401 involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating biochemical reactions. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of CID 71342401 and Structurally/Functionally Related Compounds

Compound (CID) Structural Class Key Analytical Methods Volatility/Isolation Method Notable Features Source
This compound Unspecified (CIEO component) GC-MS, vacuum distillation Fraction-dependent isolation High purity in specific distillation fractions
Oscillatoxin D (101283546) Polyketide-derived toxin Not specified Not described Marine toxin derivative
30-Methyl-oscillatoxin D (185389) Methylated polyketide Not specified Not described Structural analog of oscillatoxin D
Benzothiophene derivatives (e.g., CID 737737) Brominated aromatic compounds Synthesis via sulfuryl chloride, chromatography Solvent-based purification High GI absorption, CYP1A2 inhibition

Key Findings :

Structural Diversity: this compound differs significantly from oscillatoxin derivatives (), which are polyketide-based marine toxins with methyl or hydroxyl modifications . In contrast, this compound’s association with plant-derived CIEO suggests a terpenoid or phenylpropanoid origin, though this remains unconfirmed.

Analytical and Isolation Methods :

  • This compound was isolated via vacuum distillation (Figure 1C), a method distinct from the solvent-based purification of benzothiophenes () .
  • GC-MS profiling (Figure 1B) is a common technique for volatile compounds, whereas oscillatoxins may require HPLC or NMR due to higher molecular complexity .

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